molecular formula C17H17N3O2 B5526029 ethyl 6-(benzylamino)-5-cyano-2-methylnicotinate CAS No. 137522-48-6

ethyl 6-(benzylamino)-5-cyano-2-methylnicotinate

Cat. No. B5526029
CAS RN: 137522-48-6
M. Wt: 295.34 g/mol
InChI Key: RZEINOPOLDPXRL-UHFFFAOYSA-N
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Description

  • Ethyl 6-(benzylamino)-5-cyano-2-methylnicotinate is a chemical compound synthesized from various precursors and used in various chemical studies.

Synthesis Analysis

  • This compound has been synthesized through different methods, often involving the reaction of specific aldehydes, amines, and ethylacetoacetate. For example, a similar compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was synthesized using benzaldehyde, aniline, and ethylacetoacetate in the presence of a specific proline–Fe(III) complex (Sambyal et al., 2011).

Molecular Structure Analysis

  • The molecular structure of related compounds has been studied through X-ray diffraction, revealing intricate details about crystal structure and molecular conformations. For instance, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate crystallizes in the triclinic space group with specific unit-cell parameters (Sambyal et al., 2011).

Scientific Research Applications

Synthesis and Chemical Development

  • Development of Multi-Kilogram-Scale Synthesis : Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was scaled up to support preclinical and clinical studies, highlighting the compound's importance in the development of therapeutic agents (Andersen et al., 2013).

Chemical Reactions and Mechanisms

  • Alkylation of Active Methylene Compounds : The compound was involved in reactions with diethyl azodicarboxylate and triphenylphosphine to yield alkylated products. This research provides insights into the stereospecific and stereoselective reactions in organic chemistry (Kurihara et al., 1981).
  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate underwent a [4 + 2] annulation with N-tosylimines, indicating the compound's role in complex chemical syntheses and the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Material Science and Optical Applications

  • Optical Characterizations for Photodiode Applications : A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized, with thin films prepared for optical characterizations. This research underscores the compound's potential in developing organic photodiodes and its utility in material science (Elkanzi et al., 2020).

Pharmacological Research and Drug Development

  • Synthesis of Potential Antineoplastic and Antifilarial Agents : Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized using reactions involving ethyl 6-(benzylamino)-5-cyano-2-methylnicotinate, leading to significant growth inhibition in L1210 cells and antifilarial activity. This study demonstrates the compound's potential in creating new antineoplastic and antifilarial drugs (Ram et al., 1992).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, benzylamine derivatives are used in the industrial production of many pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, benzylamine is flammable and corrosive .

properties

IUPAC Name

ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-22-17(21)15-9-14(10-18)16(20-12(15)2)19-11-13-7-5-4-6-8-13/h4-9H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEINOPOLDPXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159243
Record name Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate

CAS RN

137522-48-6
Record name Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137522-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyano-2-methyl-6-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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